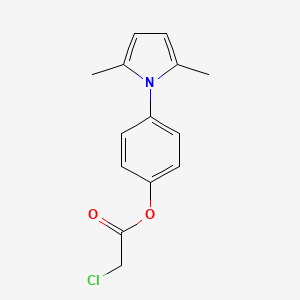

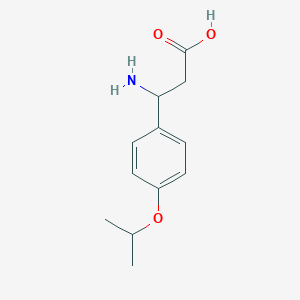

3,4,7-Trimethyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

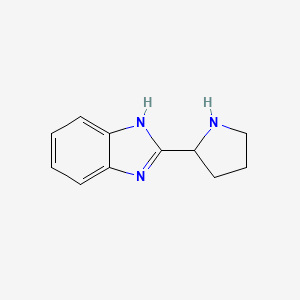

The compound of interest, 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, is a derivative of indole carboxylic acid, which is a structural motif found in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The indole structure is characterized by a benzene ring fused to a pyrrole ring, and the carboxylic acid functionality introduces an additional site for chemical modification, which can significantly alter the compound's properties and biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be guided by techniques such as 3D comparative molecular field analysis (CoMFA), as seen in the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids. These compounds were synthesized to optimize in vivo potency, duration of action, and binding activity, particularly as selective glycine-site NMDA receptor antagonists . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies applied to similar compounds suggest a multi-step synthetic route involving the formation of the indole core, followed by functional group modifications, such as methylation and carboxylation.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. For instance, the crystal structure of indole-3-carboxylic acid shows hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features can influence the compound's solubility, stability, and interaction with biological targets. The trimethyl groups in this compound would likely contribute to the molecule's hydrophobic character and could affect its binding to hydrophobic pockets within biological receptors.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including condensation under acidic conditions, as seen with indole-3-carbinol (I3C) derivatives . The reactivity of the carboxylic acid group also allows for the formation of esters and amides, which can be used to further modify the compound's properties. The presence of methyl groups on the indole ring can influence the compound's reactivity by either activating or deactivating certain positions towards electrophilic or nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of carboxylic acid groups contributes to the acidity and potential for hydrogen bonding, which can affect solubility and crystallinity . The methyl groups in this compound would likely increase the compound's lipophilicity compared to its unmethylated counterpart. These properties are important for the compound's behavior in biological systems and can impact its pharmacokinetics and distribution within the body.

Scientific Research Applications

1. Characterization and Analysis Techniques

- The characterization of indole derivatives, like indole-5-carboxylic acid, which is structurally related to 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, has been extensively studied using various spectroscopic methods. For instance, the trimer of indole-5-carboxylic acid was characterized using 1H NMR spectroscopy, employing a range of one- and two-dimensional NMR techniques. This research provides insights into understanding the structural and chemical properties of similar indole compounds (Mackintosh, Mount, & Reed, 1994).

2. Synthesis and Reactivity

- The synthesis of indole derivatives, including those structurally related to this compound, has been a subject of significant interest. Research demonstrates various methods for synthesizing these compounds, such as the interaction of indoles with carbon dioxide under basic conditions, leading to the formation of indole-carboxylic acids, which could be relevant for the synthesis of this compound (Yoo, Capdevila, Du, & Kobayashi, 2012).

3. Biological Activity

- Indole-2-carboxylic acid derivatives have garnered attention for their potential therapeutic applications. While not directly studying this compound, research into similar compounds has shown significant antibacterial and moderate antifungal activities, suggesting a potential avenue for exploring the biological activities of this compound (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

3,4,7-trimethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCTUIGGRCPPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390196 |

Source

|

| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876715-79-6 |

Source

|

| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)